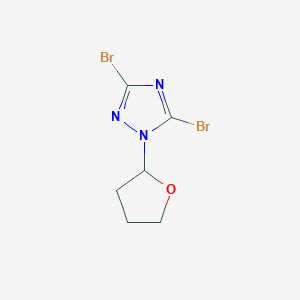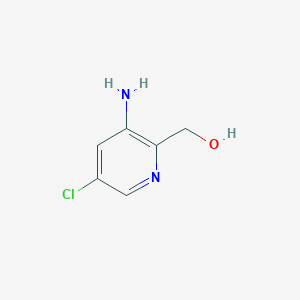![molecular formula C13H12Cl2N4O2 B3032475 5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester CAS No. 1951441-56-7](/img/structure/B3032475.png)
5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
説明
The compound of interest, 5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester, is a chemical entity that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, which often exhibit a range of biological activities and are of interest in medicinal chemistry. Although the specific compound is not directly synthesized in the provided papers, similar compounds with triazole rings and carboxylic acid ethyl ester groups have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions. For instance, a related compound, 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester, was synthesized from 5-amino-1H-1,2,4-triazole-3-carboxylic acid through a two-step process involving cyclization and esterification . This suggests that the synthesis of the compound of interest might also involve similar steps, starting from an appropriate amino-triazole precursor and then introducing the cyclopropyl and dichloro-pyridinyl substituents followed by esterification.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using X-ray crystallography, NMR, MS, and infrared (IR) spectroscopy . These techniques could similarly be applied to determine the molecular structure of the compound of interest, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid ethyl ester moiety, for example, can undergo hydrolysis, transesterification, or reduction reactions. The triazole ring itself can engage in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups such as dichloro-pyridinyl. The papers provided do not detail specific reactions for the compound of interest, but the chemical behavior of similar compounds can provide insights into its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like cyclopropyl and dichloro-pyridinyl groups can affect these properties by altering the compound's polarity, steric hindrance, and electronic distribution. The crystal structure of a related compound provided information on unit cell parameters and crystallinity, which can be important for understanding the material properties of the compound . Similar analysis for the compound of interest would be necessary to fully characterize its physical and chemical properties.
特性
IUPAC Name |
ethyl 5-cyclopropyl-1-(3,5-dichloropyridin-4-yl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2/c1-2-21-13(20)10-11(7-3-4-7)19(18-17-10)12-8(14)5-16-6-9(12)15/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZILLVMJVWPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=C(C=NC=C2Cl)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119063 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-cyclopropyl-1-(3,5-dichloro-4-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1951441-56-7 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-cyclopropyl-1-(3,5-dichloro-4-pyridinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-cyclopropyl-1-(3,5-dichloro-4-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)


![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)

![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)


![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)